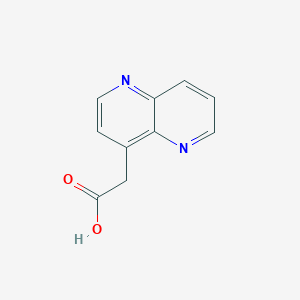

2-(1,5-Naphthyridin-4-YL)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-(1,5-naphthyridin-4-yl)acetic acid |

InChI |

InChI=1S/C10H8N2O2/c13-9(14)6-7-3-5-11-8-2-1-4-12-10(7)8/h1-5H,6H2,(H,13,14) |

InChI Key |

WIXONPQKBUFRCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CC(=C2N=C1)CC(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar and Molecular Feature Analysis of 2 1,5 Naphthyridin 4 Yl Acetic Acid Derivatives

Impact of Substituent Effects on Molecular Functionality

The introduction of different functional groups, or substituents, at various positions on the 2-(1,5-naphthyridin-4-YL)acetic acid scaffold can dramatically alter its physicochemical properties and, consequently, its biological activity. These modifications can influence factors such as binding affinity to a target protein, metabolic stability, and cell permeability.

Systematic exploration of these substituent effects is a cornerstone of drug discovery. For instance, in the development of kinase inhibitors, a common therapeutic target, the addition of small, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) to the naphthyridine ring can enhance binding affinity through the formation of halogen bonds with the target protein. Conversely, the introduction of bulky substituents may lead to steric hindrance, preventing the molecule from fitting into the active site of the enzyme.

The acetic acid moiety also presents a crucial point for modification. Conversion of the carboxylic acid to amides or esters can significantly impact the molecule's polarity and its ability to form hydrogen bonds. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile. For example, creating a series of amide derivatives allows for the exploration of interactions with specific amino acid residues in a target's binding pocket, potentially leading to increased potency and selectivity.

While specific, detailed SAR data tables for this compound derivatives are not extensively available in the public domain, the general principles of medicinal chemistry suggest that a systematic variation of substituents would be a key strategy in optimizing their biological activity. A hypothetical SAR exploration could involve the synthesis and evaluation of compounds as illustrated in the table below.

Hypothetical SAR Data for this compound Derivatives

| Compound ID | R1 Substituent (on Naphthyridine Ring) | R2 Substituent (on Acetic Acid Moiety) | Biological Activity (e.g., IC50 in µM) |

|---|---|---|---|

| 1a | H | OH | - |

| 1b | 6-Cl | OH | - |

| 1c | 7-OCH3 | OH | - |

| 2a | H | NH-Cyclopropyl | - |

| 2b | 6-Cl | NH-Cyclopropyl | - |

Stereochemical Considerations and Their Influence on Biological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of a drug. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they will interact differently with different stereoisomers of a drug molecule.

For derivatives of this compound, the introduction of a chiral center, for example, by substituting the alpha-carbon of the acetic acid moiety, would result in the formation of enantiomers. These enantiomers, while having the same chemical formula and connectivity, are non-superimposable mirror images of each other. It is highly probable that one enantiomer (the eutomer) will exhibit significantly greater biological activity than the other (the distomer). The distomer may be inactive, have a different type of activity, or even contribute to undesirable side effects.

Therefore, the stereospecific synthesis or chiral separation of enantiomers is a crucial step in the development of such compounds. Understanding the influence of stereochemistry on the biological profile allows for the selection of the more potent and safer enantiomer for further development, leading to a more effective and targeted therapeutic agent. The differential activity of stereoisomers underscores the importance of a three-dimensional understanding of drug-receptor interactions.

Rational Design Principles for Novel this compound Analogues

Rational drug design is a modern approach to drug discovery that utilizes the knowledge of a biological target's structure and function to design molecules with high affinity and selectivity. This is in contrast to the traditional method of screening large libraries of chemical compounds. For the development of novel this compound analogues, rational design principles can be applied to optimize their interaction with a specific biological target.

If the three-dimensional structure of the target protein is known, computational techniques such as molecular docking can be employed. This involves virtually screening a library of this compound derivatives to predict their binding orientation and affinity within the target's active site. This in silico approach can prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources.

Structure-based drug design can also guide the modification of the lead compound. For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site, a derivative with a corresponding hydrophobic substituent can be designed to exploit this interaction and enhance binding affinity. Similarly, if a hydrogen bond donor or acceptor on the target protein is not being utilized, the this compound scaffold can be modified to introduce a complementary functional group.

In the absence of a known target structure, ligand-based drug design methods can be used. This involves building a pharmacophore model based on a set of known active molecules. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. Novel this compound analogues can then be designed to fit this pharmacophore model.

The iterative process of design, synthesis, and biological testing, guided by these rational principles, is a powerful strategy for the development of novel and effective therapeutic agents based on the this compound scaffold.

Mechanistic Investigations into the Biological Activities of Naphthyridine Acetic Acid Derivatives

Elucidation of Enzyme Inhibition Mechanisms

1,5-Naphthyridine (B1222797) derivatives have been identified as inhibitors of several critical enzymes, disrupting essential pathways in pathogens and human cells.

While the 1,8-naphthyridine (B1210474) core is famously associated with antibacterial agents that target DNA gyrase, such as nalidixic acid, some derivatives of the 1,5-naphthyridine isomer have also been investigated for similar roles. mdpi.commdpi.com DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair. wikipedia.org Inhibition of these enzymes leads to breaks in the bacterial DNA, which is a lethal event for the cell. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) based on a naphthyridone scaffold have been shown to target both gyrase and topoisomerase IV, suggesting that this class of compounds, including 1,5-naphthyridine derivatives, can function as topoisomerase poisons. mdpi.comnih.gov

Recent studies have expanded the known enzyme targets of 1,5-naphthyridine derivatives beyond topoisomerases.

Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K): 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of PfPI4K, an enzyme crucial for the parasite's life cycle. nih.govacs.org

Dehydrosqualene Synthase (CrtM): A computational study identified a 1,5-naphthyridine derivative, 6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid, as a potential inhibitor of CrtM. frontiersin.org This enzyme is critical for the synthesis of staphyloxanthin, a virulence factor in Staphylococcus aureus that protects the bacterium from the host's immune response. frontiersin.org

FtsZ Polymerization: Some phenyl-substituted 1,5-naphthyridines have been evaluated for their effects on the bacterial cell division protein FtsZ. nih.gov FtsZ is an essential and highly conserved protein that forms a ring structure required for cytokinesis, making it a target for novel antibacterial agents. nih.gov

Receptor-Ligand Interaction Dynamics and Signaling Pathways

Derivatives of 1,5-naphthyridine have been shown to be potent and selective modulators of key receptors in human signaling pathways, highlighting their therapeutic potential beyond antimicrobial applications.

A significant finding is the identification of 1,5-naphthyridine derivatives as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.govresearchgate.net The TGF-β signaling pathway is involved in numerous cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. These derivatives inhibit the autophosphorylation of ALK5, blocking the downstream signaling cascade. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors within the ATP-binding site of the ALK5 kinase domain. nih.govresearchgate.net

| Compound | Target Receptor/Enzyme | Activity (IC₅₀) |

| 1,5-Naphthyridine Pyrazole Derivative (Compound 19) | ALK5 Autophosphorylation | 4 nM |

| 1,5-Naphthyridine Aminothiazole Derivative (Compound 15) | ALK5 Autophosphorylation | 6 nM |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for representative 1,5-naphthyridine derivatives against the ALK5 receptor. nih.gov

Furthermore, various 1,5-naphthyridine analogues have been investigated as modulators for central nervous system receptors, including as metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists and orexin-1 receptor antagonists, which are involved in neurological processes and sleep/wake cycles, respectively. nih.gov

Molecular Basis of Cellular Processes Modulation

The enzymatic and receptor-level interactions of 1,5-naphthyridine derivatives translate into potent modulation of complex cellular processes, particularly in the context of infectious diseases.

The antimalarial activity of 1,5-naphthyridines is a key area of investigation. Recent structure-activity relationship studies have revealed a dual mechanism of action for 2,8-disubstituted-1,5-naphthyridines against Plasmodium falciparum. nih.govacs.org

These compounds not only inhibit the PfPI4K enzyme but also interfere with the parasite's hemoglobin degradation pathway by inhibiting the formation of hemozoin. nih.govacs.org During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Inhibition of this process leads to a buildup of toxic heme, killing the parasite. This dual-action mechanism is a promising strategy to combat drug-resistant malaria strains. nih.govacs.org

| Compound Class | Primary Target | Secondary Target | In Vitro Activity (NF54 IC₅₀) |

| 2,8-Disubstituted-1,5-Naphthyridines | Hemozoin Formation | PfPI4K | < 200 nM |

This table summarizes the dual mechanism of action and potent in vitro antiplasmodial activity of a recently developed class of 1,5-naphthyridine derivatives. acs.org

Additionally, replacing the quinoline (B57606) moiety of the established antimalarial drug primaquine (B1584692) with a 1,5-naphthyridine core has been shown to yield compounds with potent activity against chloroquine-resistant strains of P. falciparum. nih.gov

The antimicrobial effects of 1,5-naphthyridine derivatives are rooted in the disruption of fundamental bacterial processes. As discussed, the potential inhibition of bacterial topoisomerases represents a primary mode of action, leading to the failure of DNA replication and repair. mdpi.comnih.gov

Beyond this, targeting virulence factors is an alternative antimicrobial strategy. The proposed inhibition of the CrtM enzyme in S. aureus by a 1,5-naphthyridine derivative would not kill the bacterium directly but would neutralize a key defense mechanism (the antioxidant pigment staphyloxanthin), rendering it more susceptible to clearance by the host immune system. frontiersin.org Similarly, the disruption of FtsZ ring formation would directly inhibit cell division, leading to a bacteriostatic or bactericidal effect. nih.gov

Anti-inflammatory Pathways

The anti-inflammatory potential of the naphthyridine scaffold has been a subject of significant research interest. Various derivatives have been shown to exert their effects through the modulation of key inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Naturally occurring 1,5-naphthyridine alkaloids, such as canthinone-type compounds, have demonstrated the ability to reduce the production of several key pro-inflammatory cytokines. nih.gov In preclinical models of colitis, canthin-6-one, a 1,5-naphthyridine derivative, was found to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-12p70 (IL-12p70). nih.gov Furthermore, other novel 1,5-naphthyridine alkaloids have been shown to inhibit the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov These findings suggest that a key anti-inflammatory mechanism of certain 1,5-naphthyridine derivatives is the suppression of critical signaling pathways that lead to the expression of these inflammatory mediators.

The inhibitory effects of various naphthyridine derivatives on the production of these pro-inflammatory molecules are summarized in the table below.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Canthin-6-one | NO Production | RAW 264.7 | 7.73 | nih.gov |

| 4-hydroxycanthin-6-one | NO Production | RAW 264.7 | 15.09 | nih.gov |

| 10-hydroxycanthin-6-one | NO Production | RAW 264.7 | 12.87 | nih.gov |

| Quassidine E | NO Production | RAW 264.7 | 20.51 | nih.gov |

| Quassidine E | IL-6 Production | RAW 264.7 | 46.99 | nih.gov |

| Quassidine E | TNF-α Production | RAW 264.7 | 66.96 | nih.gov |

| Canthin-16-one-14-butyric acid | NO Production | RAW 264.7 | 28.61 | nih.gov |

| Canthin-16-one-14-butyric acid | IL-6 Production | RAW 264.7 | 39.42 | nih.gov |

| Canthin-16-one-14-butyric acid | TNF-α Production | RAW 264.7 | 51.28 | nih.gov |

In addition to cytokine and NO inhibition, some 1,5-naphthyridine derivatives have been investigated as antagonists of chemokine receptors. For instance, certain 1,5-naphthyridinyl-oxazolidin-2-one derivatives have been studied as potential human CCR8 antagonists. mdpi.com The CCR8 receptor is implicated in allergic diseases such as asthma, suggesting another potential anti-inflammatory mechanism for this class of compounds. mdpi.com

Antihistaminic Actions

While the anti-inflammatory properties of naphthyridines have been more extensively studied, some research points towards potential antihistaminic actions, primarily through the antagonism of histamine (B1213489) receptors. Histamine, a key mediator of allergic and inflammatory responses, exerts its effects through four main receptor subtypes (H1, H2, H3, and H4).

Research into the antihistaminic properties of naphthyridines has often focused on the 1,8-naphthyridine isomer. Studies have described the design and synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives as histamine H1 receptor (H1R) antagonists. nih.gov In these studies, molecular docking and in vivo models were used to evaluate the potential of these compounds to block the H1 receptor, which is a primary target for traditional antihistamine drugs. nih.gov

Structure-Mechanism Correlation Studies

The biological activity of naphthyridine derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how different functional groups and their positions on the naphthyridine ring influence the compound's interaction with its biological target and, consequently, its mechanism of action.

For the anti-inflammatory activity of naphthyridine derivatives, quantitative structure-activity relationship (QSAR) analyses have provided some insights. A study on a series of 5-phenyl-3H-imidazo(4,5-c)(1,8)-naphthyridin-4-(5H)-ones revealed that the anti-inflammatory activity was highly correlated with thermodynamic and electronic parameters. ijpsonline.com The analysis suggested that the presence of lipophilic substituents on the nitrogen atom at the 3-position, which also increase the double bond conjugation within the molecule, could enhance the biological activity. ijpsonline.com This indicates that both the electronic properties and the hydrophobicity of the substituents play a crucial role in the anti-inflammatory action of these naphthyridine derivatives.

In the context of 2-(1,5-Naphthyridin-4-YL)acetic acid, the acetic acid moiety at the 4-position introduces a polar, acidic functional group. The presence and position of this group, along with the nitrogen atoms in the 1,5-naphthyridine core, would be critical in determining its interaction with biological targets involved in inflammatory pathways. The electronic distribution across the fused ring system, influenced by any substituents, would also be a key determinant of its activity.

Regarding antihistaminic actions, SAR studies on 1,8-naphthyridine-3-carboxylic acid derivatives have highlighted the importance of the terminal carboxylic acid end for modification to achieve H1R antagonism. nih.gov The nature of the amide derivatives formed at this position significantly influences the compound's ability to interact with the H1 receptor. nih.gov While these findings are specific to the 1,8-naphthyridine scaffold, they underscore the importance of the nature and position of acidic functional groups in designing naphthyridine-based antihistamines. For this compound, the acetic acid side chain could potentially be a key pharmacophoric feature for interaction with histamine receptors or a site for further chemical modification to optimize such interactions.

Computational Chemistry and in Silico Modeling of 2 1,5 Naphthyridin 4 Yl Acetic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular dynamics (MD) simulations are then used to study the physical movements of atoms and molecules in the complex over time. For 2-(1,5-Naphthyridin-4-YL)acetic acid, these methods are crucial for predicting its binding affinity and mode of interaction with biological targets such as enzymes.

Naphthyridine derivatives have been investigated as inhibitors for various enzymes, including kinases and HIV-1 integrase. researchgate.netnih.gov In a hypothetical docking study of this compound with a protein target, the 1,5-naphthyridine (B1222797) core would likely engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors.

The acetic acid substituent provides a key interaction point. The carboxylic acid group can form strong hydrogen bonds with polar residues such as arginine, lysine, or serine in the active site. It can also participate in ionic interactions if it is deprotonated. The flexibility of the acetic acid side chain allows it to adopt various conformations to optimize its interactions within the binding site.

Following docking, molecular dynamics simulations can provide insights into the stability of the predicted protein-ligand complex. MD simulations can reveal how the ligand and protein adapt to each other's presence and can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. These simulations would monitor the conformational changes and the persistence of key interactions, such as hydrogen bonds, over a simulated time course, typically in the nanosecond to microsecond range. nih.govuzh.ch

Table 2: Potential Interactions of this compound in a Hypothetical Protein Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residues |

| 1,5-Naphthyridine Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

| Naphthyridine Nitrogens | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Carboxylic Acid (OH) | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Histidine |

| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |

| Carboxylate (deprotonated) | Ionic Interaction (Salt Bridge) | Arginine, Lysine |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and their measured biological activity. Descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). researchgate.net

Studies on other naphthyridine derivatives have shown that descriptors related to electronic properties (e.g., partial charges on atoms), hydrophobicity (e.g., LogP), and steric properties (e.g., molecular volume) are often important for their biological activity. researchgate.net For derivatives of this compound, modifications could be made to the naphthyridine ring or by creating esters or amides of the carboxylic acid. A QSAR model could then predict how these modifications would affect a specific biological activity, for instance, the inhibition of a particular enzyme.

A typical QSAR model might take the form of a multiple linear regression (MLR) equation:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, ... are coefficients determined from the regression analysis. Such models, once validated, can be powerful tools in lead optimization, guiding the synthesis of more potent compounds.

Prediction of Molecular Descriptors and Reactivity Indices

Molecular descriptors are numerical values that characterize the properties of a molecule. Reactivity indices, often derived from conceptual DFT, provide insights into the reactivity of different sites within a molecule.

For this compound, a wide range of molecular descriptors can be calculated using various software packages. These descriptors are fundamental for QSAR studies and for assessing the drug-likeness of a molecule according to rules such as Lipinski's rule of five.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value/Range | Significance |

| Molecular Weight | ~202.18 g/mol | Within the range for good oral bioavailability. |

| LogP | 1.0 - 2.0 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (from COOH) | Important for target binding. |

| Hydrogen Bond Acceptors | 4 (2 N atoms, 2 O atoms) | Important for target binding. |

| Polar Surface Area (PSA) | ~70-80 Ų | Influences cell membrane permeability. |

Note: These are estimated values and may vary depending on the calculation method.

Reactivity indices such as Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For the 1,5-naphthyridine ring, the carbon atoms adjacent to the nitrogen atoms are generally more susceptible to nucleophilic attack due to their electron deficiency. mdpi.com The carboxylic acid group, on the other hand, is a site for potential nucleophilic attack at the carbonyl carbon. The acidic proton is the most likely site for deprotonation. These indices are valuable for understanding the chemical reactivity and potential metabolic fate of the molecule.

Advanced Applications and Emerging Research Directions of 1,5 Naphthyridine Scaffolds

Coordination Chemistry of 1,5-Naphthyridine (B1222797) Ligands with Transition Metalsnih.govmdpi.com

The 1,5-naphthyridine ring system is a privileged scaffold in coordination chemistry. The two nitrogen atoms, positioned in a manner that prevents them from binding to the same metal center simultaneously, allow these compounds to function as either monodentate or bidentate bridging ligands. nih.gov The compound 2-(1,5-Naphthyridin-4-YL)acetic acid is a polyfunctional ligand, featuring the 1,5-naphthyridine core for N-donor coordination and a carboxylic acid group that provides an O-donor coordination site. This dual functionality allows for the formation of diverse and structurally complex metal-organic frameworks and coordination polymers.

The carboxylate group of the acetic acid moiety can coordinate to metal ions in several distinct modes, including monodentate, bidentate chelating, and various bridging fashions. mdpi.com This versatility, combined with the coordinating ability of the naphthyridine nitrogens, makes this compound a highly adaptable ligand for constructing coordination compounds with a range of transition metals.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with ligands like this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. ekb.egresearchgate.net Common methods include self-assembly in solution, slow evaporation, or solvent diffusion techniques to promote the growth of single crystals suitable for X-ray diffraction analysis. nih.gov

| Technique | Purpose in Characterization | Typical Observations for a Naphthyridine-Carboxylate Complex |

| Infrared (IR) Spectroscopy | To identify the coordination of functional groups. | A shift in the stretching frequency of the C=O bond of the carboxylic acid upon coordination to a metal ion. Changes in the C=N and C=C stretching vibrations of the naphthyridine ring. |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex. | Absorption bands corresponding to π→π* transitions within the naphthyridine ligand and d-d transitions of the metal center. |

| Elemental Analysis | To determine the empirical formula of the complex. | Provides the percentage composition of C, H, N, and the metal, confirming the stoichiometry of the ligand-to-metal ratio. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex. | Identifies decomposition temperatures and the presence of coordinated or lattice solvent molecules. ekb.eg |

Ligand Field Theory and Metal-Ligand Bonding Analysis

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. libretexts.org When this compound coordinates to a transition metal ion, its donor atoms (nitrogen and oxygen) create an electrostatic field that removes the degeneracy of the metal's d-orbitals. libretexts.org The manner and magnitude of this splitting depend on the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the strength of the ligand field.

Role in Corrosion Inhibition Mechanismsnih.gov

Heterocyclic compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors for metals in acidic environments. nih.govresearchgate.net this compound possesses the key structural features for acting as a corrosion inhibitor. The mechanism of inhibition primarily involves the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

This protective film can hinder both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The lone pair electrons on the nitrogen atoms of the 1,5-naphthyridine ring and the oxygen atoms of the carboxylic acid group, along with the π-electrons of the aromatic system, facilitate strong adsorption onto the vacant d-orbitals of the metal surface. researchgate.net

Adsorption Characteristics and Surface Interaction Modelsnih.gov

The process of an inhibitor attaching to a metal surface can be described by two main types of interaction: physisorption and chemisorption.

Physisorption: Involves electrostatic attraction between the charged metal surface and charged inhibitor molecules.

Chemisorption: Involves the sharing or transfer of charge from the inhibitor molecules to the metal surface to form a coordinate-type bond. nih.gov This is generally a stronger and more stable mode of adsorption.

The adsorption behavior of an inhibitor is often analyzed using adsorption isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage. The Langmuir adsorption isotherm is a commonly used model, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net The fit of experimental data to a particular isotherm provides insight into the nature of the adsorption process. The standard Gibbs free energy of adsorption (ΔG°ads) can be calculated from the isotherm, with its value indicating the spontaneity and strength of the adsorption. Values of ΔG°ads around -20 kJ/mol are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov

| Adsorption Parameter | Significance | Relevance to this compound |

| Surface Coverage (θ) | The fraction of the metal surface covered by the inhibitor. | A higher value indicates greater protection from the corrosive environment. |

| Adsorption Equilibrium Constant (K_ads) | A measure of the strength of the interaction between the inhibitor and the metal surface. | A large K_ads value signifies strong adsorption and better inhibition efficiency. |

| Gibbs Free Energy of Adsorption (ΔG°ads) | Indicates the spontaneity and type of adsorption (physisorption vs. chemisorption). | The presence of multiple N and O donor sites suggests a strong potential for chemisorption, leading to a highly negative ΔG°ads value. nih.gov |

Advanced Materials and Optical Applicationsnih.govrsc.org

The 1,5-naphthyridine scaffold is of significant interest in materials science due to its rigid, planar structure and its electron-deficient (π-accepting) nature. These characteristics make 1,5-naphthyridine derivatives, including this compound, promising candidates for the development of advanced materials with tailored optical and electronic properties. nih.gov

Derivatives of naphthyridine have been investigated for their potential use in organic light-emitting diodes (OLEDs), where their electronic properties can facilitate electron injection and transport. researchgate.net Furthermore, when incorporated into "push-pull" chromophore systems, where an electron-donating group is paired with an electron-accepting group (like the naphthyridine core), the resulting molecules can exhibit significant non-linear optical (NLO) properties, which are valuable for applications in optical switching and communications. rsc.orgrsc.org

Fluorescent Probes and Sensors Based on Naphthyridine Derivatives

Fluorescent probes are molecules designed to signal the presence of a specific analyte through a change in their fluorescence emission. nih.gov The 1,8-naphthalimide (B145957) core, a structural relative of naphthyridine, is a well-known fluorophore used in the design of chemosensors. mdpi.com Similarly, the 1,5-naphthyridine ring system can serve as the fluorescent signaling unit.

For this compound, the naphthyridine core can provide the fluorescence, while the acetic acid group can act as a binding or recognition site for specific analytes, such as metal ions or changes in pH. mdpi.com The binding of a target analyte to the carboxylate group can alter the internal electronic environment of the molecule, leading to a detectable change in its fluorescence properties. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. mdpi.comnih.gov This mechanism allows for the sensitive and selective detection of various chemical species.

Photophysical Properties and Applications

There is no specific data in the scientific literature detailing the photophysical properties (such as absorption, emission, quantum yield, and lifetime) of this compound. However, the 1,5-naphthyridine ring system, being a nitrogen-containing heterocyclic aromatic compound, is known to be a part of molecules with interesting optical applications. nih.gov

Generally, 1,5-naphthyridine derivatives have been incorporated into organic light-emitting diodes (OLEDs), fluorescent sensors, and semiconductors. nih.gov The photophysical characteristics of these compounds are highly dependent on the nature and position of substituents on the naphthyridine core. For instance, fused 1,5-naphthyridines have been noted for their optical properties. nih.gov It is plausible that the introduction of an acetic acid moiety at the 4-position of the 1,5-naphthyridine ring could influence its electronic transitions, potentially leading to fluorescent behavior. The carboxylic acid group could also allow for pH-dependent changes in its spectral properties. However, without experimental studies, any discussion of specific absorption and emission wavelengths or potential applications as a photosensitizer or fluorescent probe for this compound remains speculative.

Table 1: Photophysical Properties of this compound

| Property | Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | Data not available |

| Maximum Emission Wavelength (λem) | Data not available |

| Molar Extinction Coefficient (ε) | Data not available |

| Fluorescence Quantum Yield (Φ) | Data not available |

This table is provided for structural consistency with the prompt; however, no data is available for this specific compound.

Bio-conjugation and Prodrug Strategies

The functional groups present in this compound, namely the carboxylic acid and the nitrogen atoms of the naphthyridine ring, make it a theoretical candidate for bio-conjugation and prodrug development. The carboxylic acid is a versatile handle for forming amide or ester linkages with biomolecules such as peptides, proteins, or targeting ligands. This is a common strategy to enhance the specificity and delivery of therapeutic agents.

While there are no specific examples of bio-conjugation using this compound, the general principle is well-established. For instance, other heterocyclic carboxylic acids are frequently used to attach to carrier molecules. Similarly, the development of prodrugs often involves the esterification of a carboxylic acid to improve pharmacokinetic properties like membrane permeability and solubility. nih.govnih.gov The resulting ester can then be hydrolyzed in vivo by esterases to release the active parent drug. nih.gov

The 1,5-naphthyridine scaffold itself is found in a variety of biologically active compounds, including broad-spectrum antibiotics. researchgate.net Therefore, creating prodrugs of 1,5-naphthyridine-containing molecules is a plausible strategy to improve their therapeutic profile. The acetic acid side chain of this compound would be the primary site for such modifications. However, no published research has specifically explored these strategies for this particular compound.

Future Research Trajectories and Interdisciplinary Integration

Given the lack of dedicated research, the future research trajectories for this compound are wide open. A foundational step would be the synthesis and full characterization of the compound, followed by an investigation of its fundamental properties.

Future research could proceed in the following directions:

Exploration of Photophysical Properties: A systematic study of the absorption and fluorescence properties of this compound in various solvents and at different pH values would be necessary to determine its potential as a fluorescent probe or sensor.

Medicinal Chemistry Applications: The 1,5-naphthyridine core is of significant interest in drug discovery. nih.gov Investigating the biological activity of this compound and its derivatives against various targets (e.g., kinases, topoisomerases) could be a fruitful avenue.

Bio-conjugation and Prodrug Synthesis: Should the compound exhibit interesting biological or photophysical properties, the synthesis of its conjugates and prodrugs would be a logical next step to enhance its functionality and potential for therapeutic or diagnostic applications. This would involve coupling the carboxylic acid moiety to other molecules of interest. nih.gov

Materials Science: The integration of the 1,5-naphthyridine scaffold into novel materials is an ongoing area of research. nih.gov The acetic acid group could be used to anchor the molecule to surfaces or to incorporate it into polymers, potentially leading to new materials with tailored electronic or optical properties.

Interdisciplinary integration will be key to unlocking the potential of this compound. Collaborations between synthetic chemists, photophysicists, biochemists, and materials scientists would be essential to fully explore its properties and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,5-Naphthyridin-4-YL)acetic acid?

- Methodological Answer : The compound can be synthesized via acylation of 1,5-naphthyridine derivatives. For example, acetylation of 1,5-naphthyridin-4-amine using acetic anhydride in refluxing benzene yields acetamido derivatives, which can be hydrolyzed to the acetic acid form . Alternatively, esterification of 4-oxo-1,5-naphthyridine-3-carboxylic acid with succinimide under controlled conditions (e.g., pyridine, dimethylformamide, and thionyl chloride) provides a pathway to introduce functional groups at the 4-position . Researchers should optimize reaction temperatures and solvent systems to minimize side products.

Q. How should researchers characterize the purity of this compound?

- Methodological Answer : Purity assessment requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<2% as per industry standards) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity and detect residual solvents .

- Mass Spectrometry (MS) : Compare fragmentation patterns with reference data (e.g., NIST Standard Reference Database 69) .

- Melting Point Analysis : Consistency with literature values (e.g., 141–143°C for analogous naphthylacetic acids) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

- Disposal : Follow EPA guidelines for halogenated organic waste, employing neutralization protocols if reactive .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Multi-Solvent Testing : Systematically test solubility in DMSO, water, ethanol, and dichloromethane at controlled temperatures (20–50°C).

- Computational Modeling : Use Hansen Solubility Parameters (HSP) or COSMO-RS simulations to predict solvent compatibility .

- Cross-Validation : Compare results with published studies on structurally similar naphthyridines (e.g., 4-hydroxy-1,5-naphthyridine-3-carboxylic acid) .

- Documentation : Report solvent purity grades (e.g., HPLC-grade vs. technical-grade) to identify batch-dependent variability .

Q. What experimental strategies are effective for studying the electronic effects of the acetic acid substituent on 1,5-naphthyridine’s reactivity?

- Methodological Answer :

- Spectroscopic Analysis : UV-Vis spectroscopy to monitor charge-transfer interactions; IR spectroscopy to assess carboxylate stretching frequencies .

- Electrochemical Studies : Cyclic voltammetry to measure redox potentials and electron-withdrawing/donating effects of the substituent .

- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and electrostatic potential surfaces .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects via MTT or Alamar Blue assays .

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with target proteins .

Key Considerations for Data Interpretation

- Contradictory Results : Cross-validate findings using orthogonal methods (e.g., LC-MS alongside NMR) and consult structural analogs (e.g., 2-naphthylacetic acid) for benchmarking .

- Degradation Risks : Monitor stability under varying pH and light exposure; use accelerated aging studies to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.